molecular formula C16H18FNO3 B1262325 2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

Cat. No. B1262325
M. Wt: 291.32 g/mol
InChI Key: UABQHOOBSITMAZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide is a 2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide. It is an enantiomer of a 2-fluoro-N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide.

Scientific Research Applications

Structural Analysis

A study on the structure of a similar compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, provided insights into its molecular conformation. The naphthalene ring is planar with the methoxy substituent staggered. This conformation is different from that of the neurohormone melatonin, suggesting unique structural properties (Tinant et al., 1994).

Charge Transfer and Photostability

Research on N-substituted 1,8-naphthalimide derivatives, similar to the compound , showed interesting fluorescence and lasing efficiency properties. This study may indicate potential applications in optical materials and sensors (Martin et al., 1996).

Chemical Reactivity

An investigation into N-acetoxy-N-arylacetamides, which are structurally related, revealed insights into their nucleophilic substitution reactions. This information could be relevant for understanding the reactivity and potential applications of the compound (Scribner et al., 1970).

Drug Discovery and Receptor Antagonism

A study on 7-N-Acetamide-4-methoxy-2-aminobenzothiazole, a compound with some similarity to the one of interest, was investigated for its potential as a drug-like non-xanthine based A2B receptor antagonist. This suggests possible pharmaceutical applications in receptor targeting (Cheung et al., 2010).

Fluorination of Organic Compounds

Research on the fluorination of hydroxy-substituted organic molecules, including compounds like naphthol, could provide insights into the chemical modification and potential uses of the compound (Zupan et al., 1995).

properties

Product Name

2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide

Molecular Formula

C16H18FNO3

Molecular Weight

291.32 g/mol

IUPAC Name

2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]acetamide

InChI

InChI=1S/C16H18FNO3/c1-21-13-6-5-11-3-2-4-14(15(11)7-13)12(10-19)9-18-16(20)8-17/h2-7,12,19H,8-10H2,1H3,(H,18,20)/t12-/m0/s1

InChI Key

UABQHOOBSITMAZ-LBPRGKRZSA-N

Isomeric SMILES

COC1=CC2=C(C=CC=C2[C@@H](CNC(=O)CF)CO)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2C(CNC(=O)CF)CO)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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